molecular formula C6H6ClNO4 B8375736 Chloroacetyl l-aspartic acid anhydride

Chloroacetyl l-aspartic acid anhydride

Cat. No.: B8375736
M. Wt: 191.57 g/mol
InChI Key: AGWOIDFWLQBWLN-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chloroacetyl l-aspartic acid anhydride is a useful research compound. Its molecular formula is C6H6ClNO4 and its molecular weight is 191.57 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

2.1 Synthesis of Pharmaceutical Compounds

Chloroacetyl L-aspartic acid anhydride is utilized in the synthesis of various pharmaceuticals. It acts as an acylating agent, facilitating the formation of amides and esters from amines and alcohols. This property is crucial in developing new drugs that target specific biological pathways.

  • Example Case Study : A study reported the use of chloroacetyl derivatives in synthesizing compounds with potential antitumor activity. The derivatives demonstrated significant cytotoxic effects against cancer cell lines, indicating their potential as lead compounds in cancer therapy .

2.2 Neuroprotective Agents

Research indicates that derivatives of chloroacetyl L-aspartic acid can exhibit neuroprotective properties. These compounds can potentially mitigate neurodegenerative diseases by modulating neurotransmitter systems.

  • Example Case Study : In a recent investigation, chloroacetyl derivatives were shown to protect neuronal cells from oxidative stress-induced apoptosis, suggesting their utility in treating conditions like Alzheimer's disease .

Biochemical Research Applications

3.1 Enzyme Inhibition Studies

This compound has been employed in enzyme inhibition studies, particularly targeting enzymes involved in metabolic pathways relevant to cancer and diabetes.

  • Example Case Study : A publication highlighted the use of chloroacetyl derivatives to inhibit specific enzymes linked to glycolysis, thereby reducing glucose metabolism in cancer cells .

3.2 Protein Modification

This compound can modify proteins through acylation, which is essential for studying protein function and interactions within biological systems.

  • Example Case Study : Researchers have utilized this compound to modify amino acids in peptides, enhancing their stability and bioactivity for therapeutic applications .

Data Table: Summary of Applications

Application AreaDescriptionExample Findings
Pharmaceutical SynthesisUsed as an acylating agent for drug developmentSignificant cytotoxicity against cancer cell lines
NeuroprotectionPotential protective effects on neuronal cellsMitigation of oxidative stress-induced apoptosis
Enzyme InhibitionTargeting metabolic enzymes for cancer treatmentInhibition of glycolytic enzymes affecting glucose metabolism
Protein ModificationEnhancing stability and bioactivity of peptidesImproved therapeutic efficacy through amino acid modification

Properties

Molecular Formula

C6H6ClNO4

Molecular Weight

191.57 g/mol

IUPAC Name

2-chloro-N-[(3S)-2,5-dioxooxolan-3-yl]acetamide

InChI

InChI=1S/C6H6ClNO4/c7-2-4(9)8-3-1-5(10)12-6(3)11/h3H,1-2H2,(H,8,9)/t3-/m0/s1

InChI Key

AGWOIDFWLQBWLN-VKHMYHEASA-N

Isomeric SMILES

C1[C@@H](C(=O)OC1=O)NC(=O)CCl

Canonical SMILES

C1C(C(=O)OC1=O)NC(=O)CCl

Origin of Product

United States

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